Sabinyl acetate

Catalog No.
S573157
CAS No.
3536-54-7
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabinyl acetate

CAS Number

3536-54-7

Product Name

Sabinyl acetate

IUPAC Name

(4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl) acetate

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3

InChI Key

PBWRFXQNNGSAQG-UHFFFAOYSA-N

SMILES

CC(C)C12CC1C(=C)C(C2)OC(=O)C

Synonyms

sabinyl acetate, sabinyl acetate, (1alpha,3beta,5alpha)-isomer, sabinyl acetate, (1R-(1alpha,3beta,5alpha))-isomer

Canonical SMILES

CC(C)C12CC1C(=C)C(C2)OC(=O)C

Potential areas of investigation: Based on its presence in essential oils known for specific properties, some potential areas for future research on Sabinyl acetate include:

  • Antimicrobial activity: Essential oils containing Sabinyl acetate, like rue oil, have shown some promise in inhibiting the growth of certain bacteria and fungi []. However, further research is needed to isolate and evaluate the specific role of Sabinyl acetate in this activity.
  • Insecticidal properties: Studies have shown that essential oils rich in Sabinyl acetate, like common rue (Ruta graveolens), exhibit insecticidal activity against certain types of insects []. Again, further research is necessary to determine the specific contribution of Sabinyl acetate to this effect.
  • Other potential applications: Some anecdotal evidence suggests potential uses of Sabinyl acetate in wound healing and pain management. However, these claims lack scientific backing and require rigorous investigation to be validated.

Sabinyl acetate is an organic compound with the chemical formula C₁₂H₁₈O₂. It is classified as a bicyclic monoterpene and is primarily derived from the essential oils of various plants, notably from Juniperus sabina and Artemisia absinthium. This compound is characterized by its pleasant aroma and is often used in perfumery and flavoring applications. Sabinyl acetate is noted for its structural similarity to other terpenes, which contributes to its diverse biological activities.

Typical of esters and terpenes:

  • Hydrolysis: In the presence of water and an acid or base catalyst, sabinyl acetate can be hydrolyzed to yield sabinol and acetic acid.
  • Transesterification: It can react with alcohols to form different esters, which may be useful in synthesizing new fragrance compounds.
  • Oxidation: Sabinyl acetate can be oxidized to form various carbonyl compounds, potentially altering its biological activity.

These reactions are significant in both synthetic organic chemistry and in the modification of natural products for enhanced efficacy.

Research indicates that sabinyl acetate possesses notable biological properties, including:

  • Antimicrobial Activity: Studies have shown that essential oils rich in sabinyl acetate exhibit antimicrobial effects against various pathogens, including bacteria and fungi .
  • Antifeedant Properties: Sabinyl acetate has demonstrated effectiveness as an antifeedant against certain insect species, making it a candidate for natural pest control .
  • Potential Anticancer Effects: Some studies suggest that sabinyl acetate may have anticancer properties, particularly in inhibiting the growth of cancer cells .

Sabinyl acetate can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves steam distillation of essential oils from plants such as Juniperus sabina and Artemisia absinthium, where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis can be achieved through the esterification of sabinol with acetic acid or acetic anhydride, often catalyzed by acids.
  • Biotransformation: Enzymatic methods using specific microorganisms can also produce sabinyl acetate from precursor compounds, offering a more environmentally friendly approach.

Sabinyl acetate finds applications in several fields:

  • Perfumery and Fragrance Industry: Due to its pleasant scent, it is widely used in perfumes and scented products.
  • Food Industry: It is utilized as a flavoring agent in food products.
  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for further research in drug development.

Sabinyl acetate shares similarities with several other terpenes and esters. Here are some notable comparisons:

CompoundChemical FormulaUnique Features
ThujoneC₁₀H₁₂ONeurotoxic properties; found in wormwood.
LimoneneC₁₀H₁₈Commonly used as a flavoring agent; citrus scent.
CamphorC₁₀H₁₆OKnown for its medicinal properties; strong aroma.
MyrceneC₁₁H₁₈Found in many essential oils; potential analgesic.

Sabinyl acetate's unique structure and biological activities distinguish it from these compounds, particularly regarding its specific antimicrobial and potential anticancer properties.

Molecular Structure and Stereochemical Configuration

Sabinyl acetate is characterized by the molecular formula C₁₂H₁₈O₂ with a molecular weight of 194.27 grams per mole. The compound belongs to the class of thujane monoterpenoids and exhibits a distinctive bicyclo[3.1.0]hexane core structure with an acetate functional group. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl acetate, reflecting its complex bicyclic architecture.

The stereochemical complexity of sabinyl acetate is evidenced by the existence of multiple isomeric forms, each assigned distinct Chemical Abstracts Service registry numbers. The cis-sabinyl acetate isomer carries the Chemical Abstracts Service number 3536-54-7, while another stereoisomeric form is designated with the number 53833-85-5. The three-dimensional configuration is precisely defined by the (1S,3R,5S) stereochemical designation for one of the major forms, indicating specific spatial arrangements of substituents around the chiral centers.

The canonical Simplified Molecular Input Line Entry System representation CC(C)C12CC1C(=C)C(C2)OC(=O)C effectively captures the connectivity pattern of the molecule. This notation reveals the presence of an isopropyl group, a methylene substituent, and the characteristic acetate ester functionality that defines the compound's chemical behavior. The bicyclic framework consists of a three-membered ring fused to a six-membered ring, creating a rigid structural scaffold that influences the compound's conformational properties.

StereoisomerChemical Abstracts Service NumberStereochemical ConfigurationInternational Union of Pure and Applied Chemistry Standard InChI Key
cis-Sabinyl acetate3536-54-7(Z)-configurationPBWRFXQNNGSAQG-PQDIPPBSSA-N
trans-Sabinyl acetate-(E)-configurationPBWRFXQNNGSAQG-GLXQMMQGSA-N
Specific stereoisomer53833-85-5(1S,3R,5S)PBWRFXQNNGSAQG-UTUOFQBUSA-N

The structural analysis reveals that sabinyl acetate possesses four chiral centers, contributing to its stereochemical diversity. The bicyclic core structure constrains molecular flexibility, resulting in distinct conformational preferences that influence both its physical properties and biological activities. The acetate ester group provides a site for potential hydrolytic reactions under appropriate conditions, while the alkene functionality within the six-membered ring offers opportunities for additional chemical transformations.

Physicochemical Properties and Spectroscopic Profiles

The physicochemical characterization of sabinyl acetate reveals a comprehensive profile of properties that facilitate its identification and quantification in complex mixtures. The compound exists as a colorless to faint yellow oil at room temperature, with specific optical rotation values providing additional stereochemical confirmation. The measured specific optical rotation for one stereoisomeric form is reported as +77 ± 5 degrees when measured at a concentration of 2 grams per 100 milliliters in ethanol.

Thermal properties of sabinyl acetate have been extensively studied using various computational and experimental approaches. The estimated normal boiling point ranges from 223.53 degrees Celsius according to the Adapted Stein and Brown method to 558.02 Kelvin using Joback methodology. The melting point is calculated to be approximately 32.62 degrees Celsius using mean or weighted melting point estimation techniques. Critical temperature and pressure values have been predicted as 764.52 Kelvin and 2438.65 kilopascals respectively, providing important data for process engineering applications.

Vapor pressure characteristics demonstrate temperature-dependent behavior, with values of 0.0874 millimeters of mercury at 25 degrees Celsius according to the Modified Grain method. The subcooled liquid vapor pressure is estimated at 0.102 millimeters of mercury under the same conditions. These properties are crucial for understanding the compound's volatility and behavior during distillation and extraction processes.

PropertyValueUnitMethod/Source
Boiling Point223.53°CAdapted Stein & Brown
Melting Point32.62°CMean Weighted Method
Vapor Pressure (25°C)0.0874mm HgModified Grain Method
Critical Temperature764.52KJoback Method
Critical Pressure2438.65kPaJoback Method
Log Octanol-Water Partition4.16-KOWWIN Estimate

Solubility characteristics indicate limited water solubility, with estimated values of 13.2 milligrams per liter at 25 degrees Celsius based on the octanol-water partition coefficient. The compound demonstrates good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. This solubility profile is consistent with its lipophilic nature and facilitates extraction from natural sources using organic solvent systems.

Gas chromatographic retention indices provide valuable spectroscopic identification parameters for sabinyl acetate. On non-polar stationary phases such as DB-5 columns, retention index values range from 1252 to 1325. Polar stationary phases yield different retention characteristics, with Carbowax columns showing retention indices between 1652 and 1700. These retention index variations reflect the compound's interaction with different stationary phase polarities and serve as reliable identification parameters in analytical applications.

The compound's spectroscopic profile includes characteristic infrared absorption bands and nuclear magnetic resonance patterns that enable definitive structural confirmation. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, while carbon-13 nuclear magnetic resonance spectroscopy has been successfully employed for quantitative analysis in complex essential oil mixtures.

Synthetic Routes and Industrial Production Methodologies

The synthetic preparation of sabinyl acetate involves esterification reactions between sabinol and acetic acid derivatives under controlled conditions. The most widely documented synthetic approach employs the direct esterification of sabinol with acetic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide and dimethylaminopyridin. This methodology provides efficient conversion while maintaining stereochemical integrity of the starting material.

The esterification reaction follows classical carboxylic acid activation mechanisms, where the carbodiimide reagent facilitates the formation of an activated acyl intermediate. The presence of dimethylaminopyridin as a nucleophilic catalyst enhances reaction rates and improves overall yields. Reaction conditions typically involve anhydrous solvents and inert atmosphere protection to prevent hydrolytic side reactions that could compromise product purity.

Alternative synthetic approaches include acid-catalyzed esterification reactions using traditional Fischer esterification conditions. This method involves combining sabinol with excess acetic acid in the presence of sulfuric acid as a catalyst. The reaction mechanism proceeds through protonation of the carbonyl oxygen of acetic acid, followed by nucleophilic attack of the alcohol substrate and subsequent elimination of water to form the ester product. The use of excess acetic acid drives the equilibrium toward ester formation according to Le Chatelier's principle.

Industrial production methodologies for sabinyl acetate often rely on extraction and purification from natural sources rather than complete synthetic routes. Essential oils containing high concentrations of sabinyl acetate serve as preferred starting materials for commercial preparation. Artemisia absinthium essential oils, which can contain up to 55.2 percent trans-sabinyl acetate, represent particularly valuable sources for industrial extraction. The isolation process involves fractional distillation followed by chromatographic purification to achieve analytical standards with purities exceeding 90 percent.

Synthetic MethodReagentsConditionsYield Considerations
Carbodiimide CouplingSabinol, Acetic acid, Dicyclohexylcarbodiimide, DimethylaminopyridinAnhydrous conditions, Inert atmosphereHigh stereoselectivity
Fischer EsterificationSabinol, Acetic acid, Sulfuric acidReflux conditions, Excess acetic acidEquilibrium-driven
Natural ExtractionArtemisia essential oilsSteam distillation, Chromatographic separationVariable based on source

Quality control measures for synthetic sabinyl acetate include gas chromatographic analysis to determine purity levels, typically requiring minimum 90 percent purity for analytical standards. Optical rotation measurements provide additional verification of stereochemical integrity, while proton nuclear magnetic resonance spectroscopy confirms structural identity. The analytical standards are typically stored under refrigerated conditions in dark environments to prevent degradation and maintain long-term stability.

Purification protocols for synthetic sabinyl acetate involve multi-step chromatographic separations using silica gel columns with gradient elution systems. Solvent mixtures of increasing polarity, typically beginning with pentane and progressing through diethyl ether additions, enable effective separation of sabinyl acetate from reaction byproducts and starting materials. The purified product requires careful handling to prevent ester hydrolysis, particularly under basic conditions or elevated temperatures.

The scalability of synthetic routes depends largely on the availability and cost of sabinol starting material, which itself may require synthetic preparation or extraction from natural sources. Economic considerations often favor extraction methodologies for commercial production, particularly when high-quality natural sources are readily available. However, synthetic routes offer advantages in terms of stereochemical control and the ability to prepare specific isomeric forms that may be difficult to obtain through natural extraction alone.

Isotopic Tracer Studies on Precursor Incorporation

Isotopic tracer studies have been instrumental in elucidating the biosynthetic pathways leading to sabinyl acetate and other monoterpenes [17]. These studies typically employ stable isotopes such as carbon-13 (¹³C) or deuterium (²H) to track the incorporation of precursors into the final products [29]. By analyzing the isotopic enrichment patterns in the resulting metabolites, researchers can determine the origin of specific carbon atoms and identify the biosynthetic routes involved [30].

In studies focusing on monoterpene biosynthesis, researchers have utilized ¹³C-labeled glucose as a general precursor to investigate the relative contributions of the MVA and MEP pathways [30]. When plants or plant tissues are fed with [1-¹³C]glucose, the carbon label is incorporated differently depending on which pathway is active [30]. The MEP pathway leads to specific labeling patterns in the isoprene units that differ from those produced via the MVA pathway, allowing researchers to distinguish between these routes [33].

For sabinyl acetate specifically, isotopic labeling experiments have demonstrated that the compound is primarily synthesized via the plastidial MEP pathway in most plants [11]. However, interesting cross-talk between the cytosolic MVA and plastidial MEP pathways has been observed, particularly under certain environmental conditions [7]. For instance, ¹³C tracer analysis in peppermint glandular trichomes revealed that while the MEP pathway is the predominant source of monoterpenes, the MVA pathway can make significant contributions under specific circumstances [30].

Deuterium oxide (D₂O) labeling approaches have also been developed to determine the extent of de novo synthesis of terpene volatiles in plants [31]. In these experiments, plants are grown in D₂O-enriched media, resulting in the incorporation of deuterium atoms into newly synthesized metabolites [31]. This technique has revealed that most monoterpenes, including precursors to sabinyl acetate, are predominantly synthesized de novo in response to environmental stimuli rather than being released from stored pools [31].

More targeted isotopic tracer studies have employed labeled precursors closer to sabinyl acetate in the biosynthetic pathway [32]. For example, experiments with [¹⁴C]-labeled geraniol have demonstrated its conversion to sabinyl acetate in the leaves of Artemisia absinthium [20]. Under oxygen-restricted conditions, increased conversion to sabinyl acetate was observed, suggesting that oxygen availability can influence the flux through this pathway [20].

Recent advances in analytical techniques, particularly the development of IsoAnalyst, have enabled more comprehensive analysis of isotopic labeling patterns [17]. This approach combines parallel stable isotope labeling with sophisticated data analysis to categorize specialized metabolites based on biosynthetic precursor incorporation [17]. Such methods have revealed that monoterpenes like sabinyl acetate can incorporate labels from multiple precursors, reflecting the complex network of metabolic pathways involved in their biosynthesis [17].

Compartmentalization of Metabolic Pathways in Plant Systems

The biosynthesis of sabinyl acetate and other monoterpenes in plants involves a sophisticated compartmentalization of metabolic pathways across different cellular organelles [22]. This spatial organization plays a crucial role in regulating the flux of metabolites and ensuring the efficient production of specialized compounds [22]. Understanding this compartmentalization is essential for elucidating the complete biosynthetic pathway of sabinyl acetate [26].

In plant systems, the initial stages of monoterpene biosynthesis typically occur in plastids, where the MEP pathway generates the IPP and DMAPP precursors [22]. Geranyl diphosphate synthase, which catalyzes the formation of GPP from these precursors, is localized to plastids, specifically leucoplasts in secretory cells of glandular trichomes [26]. This localization has been confirmed through immunocytochemical studies in mint species, which are known producers of monoterpenes related to sabinyl acetate [26].

The subsequent steps in monoterpene biosynthesis exhibit more complex compartmentalization patterns [26]. Monoterpene synthases, including sabinene synthase, are typically targeted to plastids through N-terminal transit peptides [25]. However, the hydroxylation of monoterpenes, such as the conversion of sabinene to sabinol, is catalyzed by cytochrome P450 enzymes that are predominantly associated with the endoplasmic reticulum [26]. This necessitates the transport of intermediates between different cellular compartments [26].

Interestingly, further modifications of monoterpene alcohols involve enzymes localized to various cellular compartments [26]. In mint species, for example, monoterpene dehydrogenases have been found to be restricted to secretory cell mitochondria, while reductases are present in the cytoplasm [26]. This complex distribution of enzymes across different organelles suggests that the biosynthesis of sabinyl acetate likely involves the coordinated action of enzymes in multiple cellular compartments [26].

Pathway/EnzymeCellular CompartmentPlant Species Studied
MEP pathwayPlastidsVarious plants
MVA pathwayCytosolVarious plants
Geranyl diphosphate synthaseLeucoplastsMentha species
Monoterpene synthasesPlastidsThuja plicata, Mentha species
Monoterpene hydroxylasesEndoplasmic reticulumMentha species, Thuja plicata
Monoterpene dehydrogenasesMitochondriaMentha species
Monoterpene reductasesCytoplasmMentha species

Recent studies in engineered yeast systems have demonstrated that the coordination of cytosolic and mitochondrial pathways can be beneficial for sabinene biosynthesis [23]. Proteomic and metabolomic analyses of engineered Saccharomyces cerevisiae strains revealed that compartmentalized mitochondrial pathways had significant effects on central cellular metabolism, ultimately influencing sabinene production [23]. These findings highlight the importance of metabolic compartmentalization not only in natural plant systems but also in engineered microbial hosts for monoterpene production [23].

The transport mechanisms facilitating the movement of monoterpene intermediates between cellular compartments remain poorly understood [26]. However, it is hypothesized that specific membrane transporters or vesicular trafficking systems may be involved [26]. Additionally, the lipophilic nature of monoterpenes may enable passive diffusion across certain cellular membranes [26].

Sabinyl acetate represents a significant monoterpene ester that occurs naturally across multiple plant families, with particularly notable concentrations found within the Asteraceae, Cupressaceae, and Lamiaceae families [1] [2] [3]. The compound exhibits remarkable taxonomic diversity in its distribution patterns, demonstrating the widespread biosynthetic capacity for this specialized metabolite across phylogenetically distinct lineages.

Within the Asteraceae family, Artemisia absinthium Linnaeus emerges as the most extensively documented producer of sabinyl acetate, with essential oil concentrations ranging from trace amounts to as high as 70.5% of the total volatile fraction [1] [3] [4]. This species demonstrates exceptional chemical polymorphism, with populations from different geographical regions expressing distinct chemotypic patterns. Lithuanian populations characteristically exhibit trans-sabinyl acetate concentrations between 17.9% and 22.1%, accompanied by elevated levels of β-pinene, trans-thujone, and myrcene [2]. Serbian populations display similar sabinyl acetate-rich chemotypes, with concentrations spanning 9.8% to 22.1% [3].

The related species Artemisia herba-alba Asso presents considerable chemotypic diversity across its North African distribution range. Tunisian populations demonstrate trans-sabinyl acetate concentrations reaching 7.7% to 10.8%, particularly in high-altitude specimens from the Baten Zamour region [5] [6]. These populations represent specialized chemotypes that appear to be geographically restricted to Southern Tunisian territories, suggesting potential adaptive significance of sabinyl acetate production in arid environmental conditions.

Achillea species constitute another significant source of sabinyl acetate within the Asteraceae. Achillea fragrantissima from Saudi Arabian populations consistently produces high concentrations of trans-sabinyl acetate, comprising 20% to 24% of the essential oil composition in both stem and leaf tissues [7]. The Balkan endemic Achillea falcata Linnaeus has been identified as a particularly rich source of biologically active trans-sabinyl esters, with the compound serving as a major constituent of its volatile profile [8].

Among the Cupressaceae, Juniperus sabina Linnaeus represents the archetypal sabinyl acetate producer, with essential oil concentrations frequently exceeding 30% and reaching as high as 50% in certain populations [9] [10] [11]. Bulgarian collections demonstrate remarkable variation, with female plants from Beli Iskar exhibiting myrtenyl acetate concentrations of 23.02%, while male plants from the same location contain only 1.32% [12]. This gender-based differential expression suggests complex genetic and hormonal regulatory mechanisms governing sabinyl acetate biosynthesis.

Thuja species within the Cupressaceae exhibit more modest sabinyl acetate concentrations. Thuja occidentalis Linnaeus produces trans-sabinyl acetate at concentrations ranging from 0.002% to 0.006% in foliage and bark tissues [13] [14]. Despite these relatively low concentrations, the compound remains consistently present across diverse North American populations, indicating its potential importance in species-specific chemical ecology.

The Lamiaceae family contributes several notable sabinyl acetate producers. Salvia officinalis Linnaeus demonstrates consistent but relatively low concentrations of trans-sabinyl acetate, typically ranging from 0.1% to 0.2% across diverse geographic origins including Albania, Mexico, and California [15]. Origanum vulgare subspecies vulgare exhibits variable sabinyl acetate content depending on environmental conditions, with continental populations favoring sabinyl chemotypes over the cymyl chemotypes characteristic of Mediterranean populations [16] [17].

Within the Apiaceae, Daucus carota Linnaeus has been documented to contain sabinyl acetate, though typically at trace concentrations [18] [19]. The compound appears primarily in seed and leaf essential oils, often accompanied by other monoterpene esters such as geranyl acetate.

The Tanacetum genus within Asteraceae deserves particular attention for its exceptional sabinyl acetate production capabilities. Tanacetum larvatum produces trans-sabinyl acetate as the dominant essential oil constituent, with concentrations reaching 51.2% to 69.7% [20]. This represents among the highest natural concentrations of sabinyl acetate documented in the scientific literature, surpassing even the traditionally recognized high-producing species such as Juniperus sabina.

Plant SpeciesFamilyGeographic DistributionSabinyl Acetate Content (%)Plant Part
Artemisia absinthium L.AsteraceaeEurope, Asia, North America0-70.5Aerial parts, leaves
Juniperus sabina L.CupressaceaeSouthern Europe, Central Asia, Iran, Turkey, China30-50Leaves, aerial parts
Achillea fragrantissimaAsteraceaeSaudi Arabia, Middle East20-24Stems, leaves
Achillea falcata L.AsteraceaeBalkan PeninsulaMajor componentEssential oil
Thuja orientalisCupressaceaeEast AsiaMinor constituentEssential oil
Thuja occidentalis L.CupressaceaeNorth America0.002-0.006Foliage, bark
Salvia officinalis L.LamiaceaeMediterranean region, Europe0.1-0.2Leaves
Daucus carota L.ApiaceaeWorldwideTrace amountsSeeds, leaves
Origanum vulgare subsp. vulgareLamiaceaeEurope, MediterraneanVariableAerial parts
Tanacetum speciesAsteraceaeEurope, Asia, North America43.2-69.7Aerial parts
Artemisia herba-alba AssoAsteraceaeNorth Africa, Tunisia, Algeria7.7-22.1Leaves, flowers

Ecological Variations in Essential Oil Composition

Environmental factors exert profound influences on sabinyl acetate biosynthesis and accumulation patterns across plant populations. Altitude emerges as a particularly significant determinant of essential oil composition, with systematic variations observed in multiple species across elevational gradients [6] [21].

Artemisia saharae populations from the Baten Zamour region of Tunisia demonstrate clear altitudinal zonation in sabinyl acetate content. High-altitude populations consistently produce the highest concentrations of sabinyl acetate at 10.8%, accompanied by maximum essential oil yields of 2.70% to 2.80% [6]. Medium-altitude populations exhibit intermediate characteristics with sabinyl acetate concentrations of 8.5% to 9.2% and oil yields of 2.20% to 2.40%. Low-altitude populations produce the lowest sabinyl acetate concentrations at 7.7% with correspondingly reduced oil yields of 1.80% to 2.10%.

This altitudinal gradient suggests that environmental stressors associated with higher elevations, including increased ultraviolet radiation exposure, temperature fluctuations, and atmospheric pressure variations, may trigger enhanced secondary metabolite production as adaptive responses. The positive correlation between altitude and both sabinyl acetate content and total essential oil yield indicates that these compounds may serve protective functions against environmental stress factors prevalent at higher elevations.

Climate patterns significantly influence chemotypic expression in sabinyl acetate-producing species. Continental climate conditions appear to favor sabinyl pathway activation over alternative monoterpene biosynthetic routes. Artemisia absinthium populations from Central and Northern European regions consistently exhibit elevated sabinyl acetate concentrations compared to Mediterranean populations [1] [3]. This pattern extends to Origanum vulgare subspecies vulgare, where continental populations preferentially produce sabinyl chemotypes characterized by high concentrations of sabinene, cis- and trans-sabinene hydrate, and their corresponding acetate esters [16] [17].

Mediterranean climate conditions typically promote cymyl pathway activation, resulting in reduced sabinyl acetate production. Origanum vulgare populations from Mediterranean regions characteristically express cymyl chemotypes dominated by carvacrol, thymol, γ-terpinene, and para-cymene, with correspondingly lower sabinyl acetate concentrations [22] [17]. This climatic influence on chemotypic expression appears to reflect differential gene expression patterns governing monoterpene synthase activity in response to specific environmental cues.

Seasonal variations contribute additional complexity to sabinyl acetate production patterns. Studies on Artemisia absinthium reveal significant phenological effects on essential oil composition, with sabinyl acetate concentrations varying substantially across different growth stages [23] [24]. Pre-flowering stages typically demonstrate the highest sabinyl acetate concentrations, declining progressively through flowering and post-flowering periods.

Geographic isolation effects become particularly pronounced in species with restricted distributions. Artemisia herba-alba populations demonstrate remarkable population-specific variations in sabinyl acetate content, with some populations expressing distinct trans-sabinyl acetate chemotypes while others completely lack this compound [5] [25]. These population-specific differences appear to reflect genetic drift and local adaptation processes operating over extended periods of geographic separation.

Soil composition and mineral availability represent additional environmental factors influencing sabinyl acetate production. Populations growing on nutrient-poor soils often exhibit enhanced secondary metabolite production, potentially as compensatory mechanisms for reduced primary growth rates. Calcareous soils appear to promote sabinyl acetate production in several Mediterranean species, while acidic soils typically favor alternative chemotypic expressions.

Water availability emerges as a critical factor determining essential oil composition and sabinyl acetate concentrations. Drought stress generally enhances secondary metabolite production in sabinyl acetate-producing species, with concentration increases often accompanied by reduced total biomass production. This trade-off between primary and secondary metabolism reflects resource allocation strategies optimized for survival under water-limited conditions.

SpeciesEnvironmental FactorAltitude/LocationSabinyl Acetate Content (%)Oil Yield (%)Notes
Artemisia saharaeHigh altitudeHigh elevations10.82.70-2.80Highest yields at high altitude
Artemisia saharaeMedium altitudeMedium elevations8.5-9.22.20-2.40Intermediate characteristics
Artemisia saharaeLow altitudeLow elevations7.71.80-2.10Lowest sabinyl acetate content
Artemisia herba-albaGeographic isolationVarious regionsVariableVariablePopulation-dependent variation
Artemisia absinthiumContinental climateCentral/Northern EuropeHigher contentVariableContinental climate favors sabinyl compounds
Artemisia absinthiumMediterranean climateSouthern EuropeLower contentVariableMediterranean climate reduces sabinyl content
Juniperus sabinaLocation and genderBulgaria/SlovakiaVariable by locationNot specifiedGender and location effects significant
Origanum vulgareClimate typeContinental vs MediterraneanSabinyl chemotype vs cymyl0.35-0.87Climate determines chemotype pathway

Chemotypic Diversity Across Geographic Populations

The geographic distribution of sabinyl acetate-producing species reveals remarkable chemotypic diversity that reflects both evolutionary adaptation and environmental plasticity in secondary metabolite biosynthesis [3] [5] [25]. This diversity manifests across multiple taxonomic levels, from intraspecific population variations to genus-wide chemotypic patterns.

Artemisia absinthium exemplifies the extraordinary chemotypic plasticity characteristic of sabinyl acetate-producing species. European populations can be classified into four distinct chemotypic categories based on their dominant monoterpene constituents: sabinene and myrcene-rich chemotypes, α- and β-thujone-rich chemotypes, epoxyocimene-rich chemotypes, and trans-sabinyl acetate-rich chemotypes [3]. Estonian populations demonstrate particularly high variability, with sabinyl acetate concentrations ranging from negligible amounts to over 70% of the total essential oil composition.

Lithuanian populations of A. absinthium consistently express trans-sabinyl acetate-rich chemotypes, with concentrations typically exceeding 17% and often reaching 22.1% [2]. These populations are characterized by distinctive dark brown essential oil coloration, attributed to the specific combination of trans-sabinyl acetate, β-pinene, trans-thujone, and myrcene, with notably low chamazulene concentrations below 1.5%. This chemotypic profile contrasts markedly with populations from Tunisia, Algeria, China, and southern Saudi Arabia, which produce dark blue essential oils due to elevated chamazulene concentrations exceeding 8%.

Serbian populations exhibit mixed chemotypic characteristics, with some expressing pure trans-sabinyl acetate chemotypes while others demonstrate intermediate profiles combining sabinyl acetate with significant β-thujone and cis-β-epoxyocimene concentrations [3]. This chemotypic intermediacy suggests ongoing evolutionary processes or hybridization between distinct chemotypic lineages.

Central European populations generally favor sabinyl pathway activation, producing essential oils rich in sabinene, sabinyl acetate, and related bicyclic monoterpenes. This pattern extends across multiple Artemisia species and appears to reflect adaptive responses to continental climate conditions characterized by significant seasonal temperature variations and moderate precipitation patterns.

Artemisia herba-alba populations across North Africa demonstrate four primary chemotypic categories: trans-sabinyl acetate chemotypes, α-thujone/trans-sabinyl acetate mixed chemotypes, camphor-dominant chemotypes, and α-thujone/camphor/β-thujone complex chemotypes [5] [25]. The trans-sabinyl acetate chemotype appears particularly well-adapted to arid conditions, with highest concentrations observed in high-altitude Tunisian populations experiencing extreme diurnal temperature fluctuations.

Tunisian populations of A. herba-alba from the southern regions consistently produce elevated sabinyl acetate concentrations between 7.7% and 10.8%, representing a regionally endemic chemotypic expression not observed in populations from other geographic regions [6]. This regional specificity suggests local adaptation to particular environmental conditions or genetic founder effects establishing distinct chemotypic lineages.

Juniperus sabina populations demonstrate remarkable geographic variation in sabinyl acetate production capacity. Bulgarian populations exhibit extreme gender-based dimorphism, with female plants from Beli Iskar producing myrtenyl acetate concentrations of 23.02% while male plants from the same location contain only 1.32% [12]. This dramatic sexual dimorphism in secondary metabolite production suggests hormonal regulation of monoterpene biosynthesis pathways.

Slovakian J. sabina populations express predominantly sabinene-dominant chemotypes with reduced sabinyl acetate concentrations, indicating geographic differentiation in monoterpene synthase expression patterns [12]. The geographic proximity of Bulgarian and Slovakian populations yet distinct chemotypic profiles suggests that local environmental factors or genetic drift significantly influence population-level chemical characteristics.

Balkan populations of Juniperus sabina variety balkanensis demonstrate three distinct chemotypic categories: high trans-sabinyl acetate chemotypes, high methyl eugenol chemotypes, and intermediate mixed chemotypes [26] [27]. This chemotypic diversity within a single variety indicates ongoing evolutionary divergence and local adaptation processes.

Achillea species across their Mediterranean and Middle Eastern distribution ranges exhibit pronounced chemotypic zonation patterns. Achillea fragrantissima populations from Saudi Arabia consistently express trans-sabinyl acetate-dominant chemotypes with concentrations reaching 20% to 24% in both stem and leaf tissues [7]. This consistent chemotypic expression across multiple populations suggests strong genetic determinism of sabinyl acetate production in this species.

Balkan Achillea species demonstrate complex chemotypic patterns related to elevation, latitude, and local climate conditions [28]. High-elevation populations typically express enhanced sabinyl acetate concentrations compared to lowland populations, consistent with patterns observed in other genera.

Tanacetum species exhibit some of the highest sabinyl acetate concentrations documented in the literature, with T. larvatum producing trans-sabinyl acetate as the dominant essential oil constituent at concentrations reaching 51.2% to 69.7% [20]. Tanacetum longifolium populations produce comparable concentrations of 43.2% trans-sabinyl acetate, accompanied by significant trans-sabinol concentrations of 12.7% [29].

The extraordinary sabinyl acetate production capacity of Tanacetum species suggests specialized evolutionary adaptations favoring this particular monoterpene ester. The consistent high-level production across multiple species within the genus indicates that sabinyl acetate may serve critical ecological functions specific to Tanacetum biology, potentially including specialized herbivore deterrence or antimicrobial protection.

Origanum vulgare populations across Europe demonstrate clear latitudinal and climatic chemotypic zonation. Northern and Central European populations typically express sabinyl chemotypes characterized by elevated sabinene, cis- and trans-sabinene hydrate, and their acetate derivatives [16] [17]. Mediterranean populations preferentially express cymyl chemotypes dominated by carvacrol and thymol with correspondingly reduced sabinyl acetate concentrations.

This latitudinal chemotypic zonation in O. vulgare reflects fundamental differences in monoterpene biosynthetic pathway regulation in response to distinct climatic conditions. Continental populations appear to have evolved enhanced capacity for sabinyl pathway activation, while Mediterranean populations have specialized for cymyl pathway expression, suggesting divergent selective pressures operating across the species' distribution range.

SpeciesGeographic OriginChemotypeSabinyl Acetate Range (%)Associated Major Compounds
Artemisia absinthiumLithuaniaTrans-sabinyl acetate rich17.9-22.1β-pinene, trans-thujone, myrcene
Artemisia absinthiumSerbiaTrans-sabinyl acetate type9.8-22.1β-thujone, cis-β-epoxyocimene
Artemisia absinthiumEurope (general)Sabinyl acetate rich0-70.5Sabinene, myrcene
Artemisia absinthiumSaudi ArabiaCis-davanone/chamazuleneMinor componentCis-davanone, chamazulene
Artemisia herba-albaTunisiaTrans-sabinyl acetate7.7-10.8α-thujone, β-thujone
Artemisia herba-albaAlgeriaα-thujone/trans-sabinyl acetateVariableCamphor, thujones
Juniperus sabinaBulgariaSabinene/terpinen-4-ol1.32-23.02Sabinene, terpinen-4-ol, myrtenyl acetate
Juniperus sabinaSlovakiaSabinene dominantMinorSabinene, monoterpenes
Achillea fragrantissimaSaudi ArabiaTrans-sabinyl acetate20-24Trans-sabinyl acetate dominant
Tanacetum larvatumTurkeyTrans-sabinyl acetate dominant51.2-69.7β-pinene, camphor

XLogP3

2.4

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Sabinyl acetate

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Last modified: 08-15-2023

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